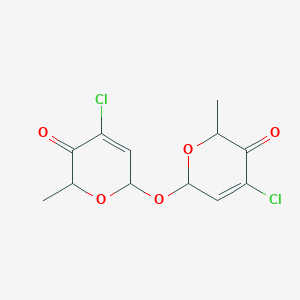
Pyridine, 4-methyl-2,6-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, characterized by the presence of methyl and isopropyl groups at specific positions on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the use of pyridine N-oxides. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of pyridine derivatives typically involves catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can efficiently produce 2-alkylated pyridine derivatives via C-H addition to olefins . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pyridine, 4-methyl-2,6-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. Its effects are mediated through specific molecular interactions, which can be studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2,6-bis(1,1-dimethylethyl)-: This compound has similar substituents but differs in the position of the methyl groups.
Pyridine, 2-(1-methylethyl)-: This compound has a single isopropyl group at a different position on the pyridine ring
Uniqueness
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
66650-34-8 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
4-methyl-2,6-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C12H19N/c1-8(2)11-6-10(5)7-12(13-11)9(3)4/h6-9H,1-5H3 |
Clé InChI |
ZYMWVEWLEOXAPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
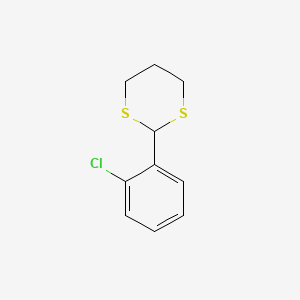


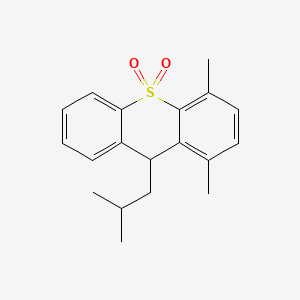
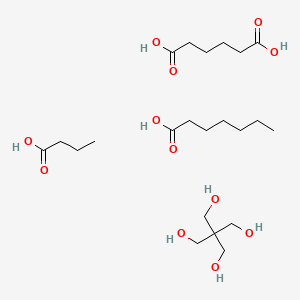
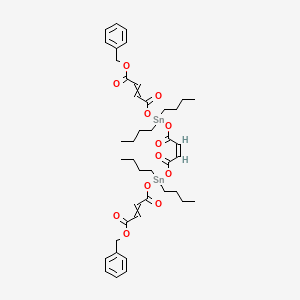
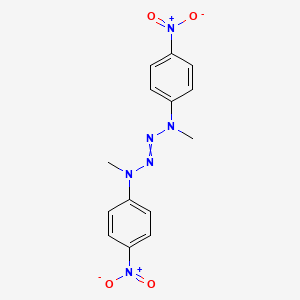
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
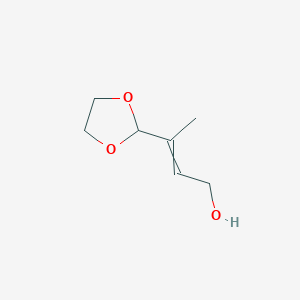
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
